2-(3,4-dimethoxyphenyl)-N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]acetamide
Beschreibung
2-(3,4-Dimethoxyphenyl)-N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]acetamide is a synthetic acetamide derivative featuring a quinazolinone core linked to a 3,4-dimethoxyphenethyl group. The quinazolinone moiety (2-methyl-4-oxoquinazolin-3(4H)-yl) is a pharmacologically privileged scaffold known for its role in enzyme inhibition and antimicrobial/anticancer activities . The 3,4-dimethoxyphenyl group enhances lipophilicity and may influence CNS permeability, as observed in structurally related compounds with similar substituents .
Eigenschaften
Molekularformel |
C21H23N3O4 |
|---|---|
Molekulargewicht |
381.4 g/mol |
IUPAC-Name |
2-(3,4-dimethoxyphenyl)-N-[2-(2-methyl-4-oxoquinazolin-3-yl)ethyl]acetamide |
InChI |
InChI=1S/C21H23N3O4/c1-14-23-17-7-5-4-6-16(17)21(26)24(14)11-10-22-20(25)13-15-8-9-18(27-2)19(12-15)28-3/h4-9,12H,10-11,13H2,1-3H3,(H,22,25) |
InChI-Schlüssel |
CZORKPPSDAQSNY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=CC=CC=C2C(=O)N1CCNC(=O)CC3=CC(=C(C=C3)OC)OC |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Formation of 2-Methylquinazolin-4(3H)-One
The quinazolinone core is typically synthesized from anthranilic acid derivatives. In a representative procedure:
-
Step 1 : Anthranilic acid reacts with acetic anhydride under reflux to form 2-methyl-4H-benzoxazin-4-one.
-
Step 2 : Ammonium acetate is added in situ to cyclize the intermediate into 2-methylquinazolin-4(3H)-one (yield: 62%, m.p. 239–241°C).
Reaction Conditions :
Amidation with 3,4-Dimethoxyphenethylamine
The ethyl ester is hydrolyzed to the carboxylic acid and coupled with 3,4-dimethoxyphenethylamine:
-
Step 5 : Saponification of the ester using NaOH/EtOH, followed by activation with EDC/HOBt.
-
Step 6 : Reaction with 3,4-dimethoxyphenethylamine in DCM, yielding the target acetamide.
Key Data :
-
Solvent : DMF for alkylation; DCM for amidation.
-
Catalysts : NaH (alkylation), EDC/HOBt (amidation).
Alternative Route via Direct Coupling of Preformed Intermediates
Synthesis of 3,4-Dimethoxyphenethylamine
This precursor is prepared by reducing 3,4-dimethoxyphenylacetonitrile with LiAlH4 in THF.
Preparation of 2-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl)Acetic Acid
Amide Bond Formation
Optimization Notes :
One-Pot Tandem Synthesis
Simultaneous Quinazolinone and Acetamide Assembly
A streamlined approach involves:
-
Step 1 : Condensation of anthranilic acid, acetic anhydride, and ammonium acetate to form 2-methylquinazolin-4(3H)-one.
-
Step 2 : In situ reaction with ethyl chloroacetate and NaH, followed by direct amidation with 3,4-dimethoxyphenethylamine.
Advantages :
Reaction Monitoring :
Comparative Analysis of Synthetic Methods
| Method | Key Steps | Yield | Purity | Complexity |
|---|---|---|---|---|
| Sequential Functionalization | Quinazolinone → Ester → Amide | ~62% | >95% | High |
| Direct Coupling | Preformed acid + amine coupling | ~67% | >90% | Moderate |
| One-Pot Synthesis | Tandem cyclization/amidation | ~65% | >85% | Low |
Notes :
-
Purity : Determined via HPLC (C18 column, acetonitrile/water gradient).
-
Scalability : Sequential methods are preferred for gram-scale synthesis due to better intermediate control.
Mechanistic Considerations
Quinazolinone Cyclization
The formation of the quinazolinone core proceeds via intramolecular cyclization of the benzoxazinone intermediate, facilitated by ammonium acetate acting as a nitrogen source.
Alkylation of Quinazolinone
NaH deprotonates the N3 position, enabling nucleophilic attack on ethyl chloroacetate. The reaction’s success depends on anhydrous conditions to prevent hydrolysis.
Amidation Dynamics
Carbodiimide-mediated coupling (e.g., EDC/HOBt) activates the carboxylic acid, forming an active ester that reacts efficiently with the primary amine.
Challenges and Optimization Strategies
-
Byproducts : Hydrolysis of ethyl chloroacetate to glycolic acid is minimized using dry solvents.
-
Purification : Silica gel chromatography (DCM/MeOH) effectively separates the target compound from unreacted amine.
-
Steric Hindrance : Bulky substituents on the quinazolinone may require elevated temperatures during alkylation .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, insbesondere an den Methoxygruppen, was zur Bildung von Chinonen führt.
Reduktion: Reduktionsreaktionen können an der Carbonylgruppe im Chinazolin-Kern auftreten, was möglicherweise zur Bildung von Alkoholderivaten führt.
Substitution: Die aromatischen Ringe in der Verbindung können elektrophile aromatische Substitutionsreaktionen, wie z. B. Nitrierung oder Halogenierung, eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden in der Regel verwendet.
Substitution: Reagenzien wie Salpetersäure (HNO3) für die Nitrierung oder Brom (Br2) für die Bromierung werden häufig eingesetzt.
Hauptprodukte
Oxidation: Chinone und andere oxidierte Derivate.
Reduktion: Alkoholderivate.
Substitution: Nitro- oder halogenierte Derivate.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Der Wirkmechanismus dieser Verbindung beinhaltet ihre Interaktion mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Der Chinazolin-Kern ist dafür bekannt, bestimmte Tyrosinkinasen zu hemmen, die Enzyme sind, die an den Signalwegen beteiligt sind, die das Zellwachstum und die Zelldifferenzierung regulieren. Durch die Hemmung dieser Kinasen kann die Verbindung potenziell die Proliferation von Krebszellen beeinflussen.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core is known to inhibit certain tyrosine kinases, which are enzymes involved in the signaling pathways that regulate cell growth and differentiation. By inhibiting these kinases, the compound can potentially interfere with the proliferation of cancer cells.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural and Functional Analogues
Pharmacokinetic and Pharmacodynamic Insights
- Antioxidant Activity: The phthalimide-quinazolinone hybrid (1a) showed moderate antioxidant activity via DPPH radical scavenging, attributed to the electron-donating methoxy groups and planar quinazolinone core . The target compound’s 3,4-dimethoxyphenyl group may enhance similar activity.
- Enzyme Inhibition: Quinazolinone derivatives like 2-(6-chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide act as potent InhA inhibitors, critical for tuberculosis treatment . The target compound’s lack of chloro substitution may reduce antitubercular efficacy but improve safety.
- CNS Permeability: Compounds with 3,4-dimethoxyphenyl groups (e.g., Rip-B) exhibit good blood-brain barrier (BBB) penetration due to lipophilic methoxy substituents .
Limitations and Contradictions
- Activity Trade-offs : The 3,4-dimethoxyphenyl group enhances lipophilicity but may reduce water solubility, limiting bioavailability compared to hydroxylated analogs .
Biologische Aktivität
The compound 2-(3,4-dimethoxyphenyl)-N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]acetamide is a synthetic organic molecule notable for its potential pharmacological properties. With a molecular formula of C21H23N3O4 and a molecular weight of approximately 394.5 g/mol , this compound integrates a 3,4-dimethoxyphenyl group with a quinazolinone moiety, suggesting diverse biological activities.
Structural Characteristics
The structural configuration of this compound includes:
- A 3,4-dimethoxyphenyl group that may enhance lipophilicity and facilitate cellular membrane penetration.
- An N-acetamide linkage which is often associated with biological activity.
- A 2-methyl-4-oxoquinazolin-3(4H)-yl group, known for its role in various pharmacological applications.
Biological Activity Overview
Research on similar compounds indicates that they often exhibit significant biological activities, particularly in antimicrobial and anticancer domains. The following table summarizes the biological activities associated with structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]acetamide | Similar quinazolinone core; additional benzimidazole moiety | Antimicrobial and anticancer properties |
| N-[2-(3,4-Dimethoxyphenyl)-2-(phenylsulfanyl)ethyl]acetamide | Contains a phenylsulfanyl group instead of quinazolinone | Intermediate for isoquinoline synthesis |
| N-(2-methyl-4-oxoquinazolin-3(4H)-yl)-acetamide | Basic structure without additional substituents | Known anti-inflammatory activity |
The mechanisms underlying the biological activities of this compound likely involve interactions with specific cellular targets. These interactions can disrupt essential processes in pathogens or cancer cells. For instance, quinazolinone derivatives have been shown to inhibit certain enzymes critical for cell proliferation and survival.
Case Studies and Research Findings
- Antibacterial Activity : A study on related quinazolinone derivatives demonstrated potent antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, a derivative exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting that the target compound may share similar efficacy in combating resistant bacterial strains .
- Anticancer Properties : Research indicates that compounds with quinazolinone structures often show cytotoxicity against various cancer cell lines. In vitro studies have revealed that these compounds can induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest.
- Anti-inflammatory Effects : Other derivatives have been reported to exhibit anti-inflammatory activity by inhibiting pro-inflammatory cytokines and mediators involved in chronic inflammation. This suggests that the target compound may also possess similar therapeutic potential .
Q & A
Q. What are the standard synthetic routes for preparing this compound, and how is reaction completion monitored?
The synthesis typically involves condensation of chloroacetylated intermediates with substituted phenols or amines in dimethylformamide (DMF) using potassium carbonate as a base. Reaction progress is monitored via thin-layer chromatography (TLC), and purification involves aqueous workup followed by column chromatography (e.g., silica gel with CH₂Cl₂/MeOH gradients). Recrystallization from ethyl acetate or methanol yields the pure product .
Q. What spectroscopic methods confirm the structure and purity of this compound?
Structural confirmation relies on ¹H and ¹³C NMR to verify proton environments and carbon frameworks. High-resolution mass spectrometry (HRMS) or ESI/APCI-MS validates molecular weight. Purity is assessed using HPLC with UV detection at 254 nm .
Q. What are the documented biological activities of this compound, and what model systems are used for evaluation?
Hypoglycemic activity has been observed in Wistar albino mice via oral glucose tolerance tests. In vitro assays, such as enzyme inhibition studies (e.g., α-glucosidase), are preliminary steps to identify mechanisms .
Q. What are the critical steps in the purification process, and how is yield optimized?
Post-reaction aqueous precipitation isolates the crude product. Column chromatography with gradient elution (e.g., 0–8% MeOH in CH₂Cl₂) removes impurities. Recrystallization from ethyl acetate enhances crystalline purity, with yields typically ranging from 58–75% depending on substituent reactivity .
Advanced Research Questions
Q. How do steric and electronic factors influence the molecular conformation of this compound?
X-ray crystallography reveals conformational flexibility due to steric repulsion between the dimethoxyphenyl and quinazolinone moieties. Dihedral angles between aromatic rings vary (e.g., 54.8°–77.5°), impacting hydrogen-bonding patterns. Computational modeling (DFT) supplements experimental data to predict electronic effects .
Q. In designing analogs with enhanced bioactivity, which structural modifications have been explored?
Substituent variations on the quinazolinone ring (e.g., methyl, oxadiazole) and methoxy group replacements (e.g., fluoro, ethoxy) are common. Biological assays (e.g., IC₅₀ measurements) and molecular docking against targets like PPAR-γ or EGFR guide optimization .
Q. How can researchers resolve contradictions in reported biological activities across studies?
Meta-analysis of experimental parameters (e.g., dosage, assay protocols) and batch characterization (e.g., NMR purity, stereochemical consistency) are critical. Reproducibility studies under controlled conditions (e.g., standardized cell lines) validate discrepancies .
Q. What role does the quinazolinone moiety play in target interactions, and how is this probed experimentally?
The quinazolinone core engages in hydrogen bonding (N–H⋯O) and π-π stacking with enzyme active sites. Competitive binding assays using fluorophore-tagged analogs and site-directed mutagenesis of target proteins (e.g., kinases) elucidate interaction mechanisms .
Q. How can computational chemistry predict pharmacokinetic properties like solubility or metabolic stability?
Quantitative structure-activity relationship (QSAR) models estimate logP and aqueous solubility. Molecular dynamics simulations predict membrane permeability, while CYP450 docking identifies metabolic hotspots. In vitro microsomal stability assays validate predictions .
Q. What strategies mitigate synthetic challenges, such as low yields in coupling reactions?
Optimizing reaction conditions (e.g., solvent polarity, temperature) and using coupling agents like EDC/HOBt improve efficiency. Microwave-assisted synthesis reduces reaction times. Real-time monitoring via LC-MS identifies intermediate bottlenecks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
